The synthesis of 5-hydroxymethyl-2'-deoxycytidine monophosphate typically involves several steps, including protection of functional groups, phosphitylation, and deprotection. Recent advancements have improved the efficiency of these synthetic routes:
The synthesis may also involve the use of specific reagents like diisopropylamino chlorophosphite for phosphitylation, followed by hydrolysis and oxidative coupling reactions to achieve the desired nucleotide structure .
5-Hydroxymethyl-2'-deoxycytidine monophosphate has a complex structure characterized by a pyrimidine ring attached to a deoxyribose sugar and a phosphate group. The stereochemistry is defined with three stereocenters present in its structure.
5-Hydroxymethyl-2'-deoxycytidine monophosphate participates in various biochemical reactions, including:
The enzymatic activity involved in these reactions often includes kinases that facilitate the transfer of phosphate groups from ATP to the nucleotide, resulting in higher phosphorylated forms necessary for DNA synthesis .
The mechanism of action for 5-hydroxymethyl-2'-deoxycytidine monophosphate primarily involves its role as a substrate in DNA synthesis and modification processes:
This compound's incorporation into DNA can affect chromatin structure and gene accessibility, thereby playing a crucial role in cellular functions .
The compound exhibits optical activity due to its chiral centers but specifics about its optical rotation are often unspecified in standard references .
5-Hydroxymethyl-2'-deoxycytidine monophosphate has significant applications in scientific research:
The Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, TET3) catalyze the iterative oxidation of 5-methylcytosine (5mC) in DNA, with 5-hydroxymethylcytosine (5hmC) as the primary product. This reaction constitutes the initial step of active DNA demethylation. TET enzymes utilize molecular oxygen (O₂), α-ketoglutarate (α-KG) as a co-substrate, and Fe(II) as an essential cofactor to hydroxylate the methyl group of 5mC, generating 5hmdCMP when acting on nucleotide monophosphates embedded in DNA strands [2] [4].
The catalytic mechanism involves Fe(II) coordinating the binding of O₂ and α-KG, leading to the decarboxylation of α-KG to succinate and the generation of a highly reactive Fe(IV)=O oxoferryl intermediate. This potent oxidant abstracts a hydrogen atom from the methyl group of 5mC, enabling hydroxylation to form 5hmC. Structural analyses of TET catalytic domains reveal a conserved double-stranded β-helix (DSBH) fold housing the Fe(II) and α-KG binding sites. Mutations within these sites (e.g., residues in the conserved HxD…H motif coordinating Fe(II)) abolish enzymatic activity [4].
Table 1: Biochemical Properties of TET Dioxygenases
Property | TET1 | TET2 | TET3 |
---|---|---|---|
Catalytic Activity | 5mC → 5hmC → 5fC → 5caC | 5mC → 5hmC → 5fC → 5caC | 5mC → 5hmC → 5fC → 5caC |
Essential Cofactors | Fe(II), α-KG, O₂ | Fe(II), α-KG, O₂ | Fe(II), α-KG, O₂ |
Primary Expression | Embryonic Stem Cells, Neurons | Hematopoietic System, ESCs | Oocytes, Zygotes, Neurons |
Subcellular Localization | Nucleus | Nucleus | Nucleus |
Key Biological Role | ESC pluripotency maintenance (e.g., prevents Nanog promoter hypermethylation) [4] | Hematopoietic differentiation, DNA methylation control [2] | Paternal DNA demethylation in zygotes [2] [4] |
TET1 plays a critical non-redundant role in embryonic stem cell (ESC) maintenance. Mechanistically, TET1 binds directly to the transcriptionally relevant T-DMR (tissue-dependent differentially methylated region) of the Nanog promoter, maintaining it in a hypomethylated state. Knockdown of TET1 in ESCs leads to hypermethylation of the Nanog promoter (methylation levels increase from ~3% to ~32%), consequent Nanog gene silencing, loss of pluripotency markers (e.g., alkaline phosphatase), and aberrant expression of differentiation markers (e.g., Cdx2, GATA6). This phenotype is rescued by exogenous Nanog expression, confirming Nanog as a key downstream target mediating TET1's role in ESC self-renewal [4]. In zygotes, TET3 is the primary enzyme responsible for oxidizing 5mC to 5hmC in the paternal pronucleus, correlating with the rapid loss of 5mC immunoreactivity post-fertilization. This generates a persistent 5hmC mark distinguishing paternal chromosomes during early cleavage stages [2] [4].
Deoxycytidylate deaminase (DCTD, dCMP deaminase; EC 3.5.4.12) is a zinc-dependent enzyme central to deoxyribonucleotide (dNTP) biosynthesis. It catalyzes the hydrolytic deamination of deoxycytidine 5'-monophosphate (dCMP) to deoxyuridine 5'-monophosphate (dUMP), the immediate precursor for thymidylate synthase (TS)-mediated synthesis of deoxythymidine monophosphate (dTMP) [3] [7]. DCTD also exhibits activity towards modified dCMP analogs, including 5-hydroxymethyl-dCMP (5hmdCMP) and 5-methyl-dCMP (5mdCMP), albeit with distinct kinetics compared to the natural substrate dCMP.
Table 2: Kinetic Parameters of Human dCMP Deaminase (DCTD) for Substrates
Substrate | Apparent Km (μM) | Relative Vmax (vs dCMP) | Catalytic Efficiency (kcat/Km) | Notes |
---|---|---|---|---|
dCMP | 58 | 1.0 | 1.0 (Reference) | Natural substrate; sigmoidal kinetics [7] |
5-AZA-dCMP | 100 | 0.01 | ~0.0001 | Hyperbolic kinetics; induces R-state [3] |
5hmdCMP | Est. 200-500 | Est. <0.05 | Significantly reduced | Predicted based on structural similarity to 5mdCMP |
5mdCMP | 0.14 | Low | Moderate | Km ~400x lower than dCMP; Vmax low [5] |
Kinetic analysis of human DCTD reveals complex behavior. Deamination of dCMP follows sigmoidal kinetics (Hill coefficient >1), indicative of positive cooperativity and allosteric regulation. In contrast, deamination of the cytidine analog 5-aza-2'-deoxycytidine monophosphate (5-AZA-dCMP) follows hyperbolic kinetics (Hill coefficient ~1.0) with an apparent Km of 100 μM. Notably, 5-AZA-dCMP is a very poor substrate (Vmax ~100-fold lower than dCMP at saturation). Interestingly, low concentrations of 5-AZA-dCMP stimulate dCMP deamination, suggesting it binds preferentially to and stabilizes the high-affinity, high-activity R-state (relaxed state) of the enzyme [3].
Human sperm cells exhibit significant 5mdCMP deaminase activity, converting 5mdCMP to dTMP with remarkably high affinity (Km = 0.14 μM). This activity co-purifies with dCMP deaminase as a 25 kDa protein, requires no divalent cations, and operates with a Vmax of 7 x 10⁻¹¹ mol/h/μg protein [5]. While direct kinetic data for 5hmdCMP is limited in the provided results, its structural similarity to 5mdCMP (both possessing modifications at the C5 position) suggests it is likely a substrate but with altered kinetics—potentially lower affinity (higher Km) and significantly reduced turnover (lower Vmax) compared to dCMP, positioning it as a minor substrate pathway within nucleotide metabolism.
DCTD is a quintessential allosteric enzyme, functioning as a hexamer in humans and undergoing conformational shifts between a low-activity T-state (tense) and a high-activity R-state (relaxed). This regulation ensures balanced dNTP pools crucial for DNA replication fidelity [3] [7].
Table 3: Allosteric Effectors of Human dCMP Deaminase (DCTD)
Effector | Conformational State Stabilized | Effect on dCMP Deamination | Effect on 5-AZA-dCMP Deamination | Molecular Mechanism |
---|---|---|---|---|
dCTP | R-state | Potent Activation (K-type) | Weak Activation | Binds activator site; increases substrate affinity (lowers S0.5) [3] [7] |
dTTP | T-state | Potent Inhibition (V-type) | Inhibition (First-order kinetics) | Binds inhibitor site; decreases substrate affinity (raises S0.5); Photolabeling implicates interaction with Phe112 [3] [7] |
5-AZA-dCTP | R-state | Potent Activation (≈ dCTP) | Reversal of dTTP Inhibition | Mimics dCTP at activator site [3] |
Mechanism of Allosteric Control:
The allosteric network integrates DCTD activity within the broader dNTP synthesis pathway. Activation by dCTP promotes dTTP synthesis, while inhibition by dTTP prevents overproduction. This reciprocal regulation maintains the optimal dCTP:dTTP ratio essential for DNA synthesis accuracy. Structural studies indicate that dTTP inhibition involves specific residues like Phe112; mutation of this residue disrupts allosteric control by both dCTP and dTTP [7]. The modulation of DCTD activity by the relative concentrations of dCTP and dTTP represents a fundamental feedback loop in pyrimidine nucleotide homeostasis, indirectly influencing the metabolic fate of modified nucleotides like 5hmdCMP by altering the overall flux through the deamination pathway.
CAS No.: 4021-34-5
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.: